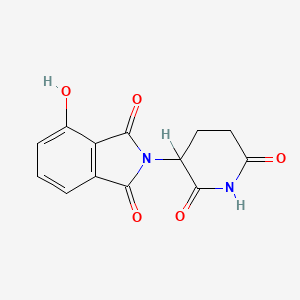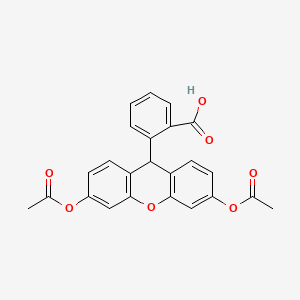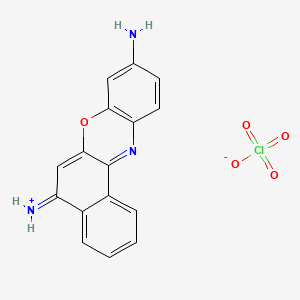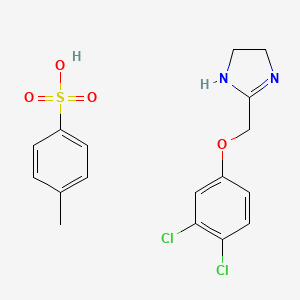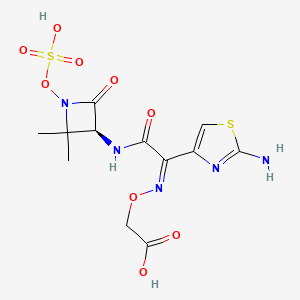
Gluconate de sodium
Vue d'ensemble
Description
Sodium gluconate is the sodium salt of gluconic acid, with the chemical formula C6H11NaO7. It is a white, water-soluble powder known for its excellent chelating properties, particularly in alkaline and concentrated alkaline solutions. Sodium gluconate is non-toxic, biodegradable, and finds applications across various industries, including textiles, metal surface treatment, and cement .
Applications De Recherche Scientifique
Sodium gluconate has a wide range of applications in scientific research and industry:
Mécanisme D'action
Sodium gluconate exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted reactions. This chelation mechanism is particularly effective in alkaline environments, where sodium gluconate can sequester metal ions such as calcium and iron .
Similar Compounds:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with strong metal-binding properties.
Citric Acid: A natural chelating agent used in various applications, including food and cleaning products.
Uniqueness of Sodium Gluconate:
Biodegradability: Sodium gluconate is readily biodegradable, making it environmentally friendly compared to some other chelating agents like EDTA.
Non-toxicity: It is non-toxic and safe for use in food and pharmaceutical applications.
Chelating Efficiency: Sodium gluconate is particularly effective in alkaline solutions, surpassing many other chelating agents in this respect.
Orientations Futures
Sodium gluconate has been increasingly appreciated as a chelating agent due to its excellent retarding effect . It has been used in the production of ultra-high-performance concrete (UHPC), affecting the fluidity, setting time, heat of hydration, and strength of UHPC . Future research may focus on further exploring its potential applications in various industries .
Analyse Biochimique
Biochemical Properties
Sodium gluconate plays a significant role in biochemical reactions. It has been found to significantly increase the biomass of certain microorganisms and the expression of most genes involved in biochemical degradation . Activities of central carbon metabolism, fatty acid β-oxidation, and oxidative phosphorylation were all promoted .
Cellular Effects
Sodium gluconate has been observed to have various effects on cellular processes. For instance, it has been found to stimulate the production of intestinal butyrate . It also acts as a chelating agent, which can influence cell function by binding to metal ions and altering their chemical behavior .
Molecular Mechanism
The molecular mechanism of sodium gluconate involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction results in the formation of sodium gluconate, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium gluconate can change over time. For instance, sodium gluconate has been found to prolong the setting time of certain materials, enhancing workability . Higher dosages led to a longer setting time, increased workability, reduced compressive strength, and improved porosity .
Metabolic Pathways
Sodium gluconate is involved in several metabolic pathways. For instance, it has been found to promote the intracellular transport of certain compounds, along with the secretion of biosurfactants, enhancing emulsification and solubilization capabilities for improved dissolution and degradation .
Transport and Distribution
Sodium gluconate is transported and distributed within cells and tissues. Sodium-glucose co-transporters (SGLTs) are responsible for the “secondary-active” transport of glucose and other substrates across cellular membranes . They concentrate glucose inside the cell using electrochemical energy from the transmembrane Na+ gradient, employing an alternating access co-transport mechanism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium gluconate can be synthesized through the fermentation of glucose by certain microorganisms, such as strains of Aspergillus niger or Pseudomonas. The primary product of this fermentation is gluconic acid, which is then neutralized with sodium hydroxide to form sodium gluconate .
Industrial Production Methods:
Fermentation Process: Glucose is fermented by microorganisms to produce gluconic acid. This acid is then neutralized with sodium hydroxide to yield sodium gluconate.
Chemical Synthesis: Glucose undergoes oxidation in the presence of oxygen and sodium carbonate in water, catalyzed by gold on hydroxyapatite (Au/HAP), to produce sodium gluconate.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium gluconate primarily undergoes chelation reactions due to its ability to form stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Neutralization: The conversion of gluconic acid to sodium gluconate involves neutralization with sodium hydroxide.
Major Products: The primary product of these reactions is the stable chelate complexes formed with various metal ions.
Propriétés
| { "Design of the Synthesis Pathway": "Sodium gluconate can be synthesized by the oxidation of glucose using nitric acid or hydrogen peroxide as oxidizing agents. The resulting gluconic acid is then neutralized with sodium hydroxide to form sodium gluconate.", "Starting Materials": [ "Glucose", "Nitric acid or Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Oxidation of glucose with nitric acid or hydrogen peroxide to form gluconic acid", "Neutralization of gluconic acid with sodium hydroxide to form sodium gluconate" ] } | |
Numéro CAS |
527-07-1 |
Formule moléculaire |
C6H12NaO7 |
Poids moléculaire |
219.14 g/mol |
Nom IUPAC |
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |
Clé InChI |
IAYLKIVGMOMHDX-JJKGCWMISA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na] |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na] |
Point d'ébullition |
No boiling point at normal pressure; decomposes at 196-198 °C |
Densité |
1.8 g/cm³ |
melting_point |
170-175 °C |
Autres numéros CAS |
14906-97-9 527-07-1 |
Description physique |
Liquid; Other Solid; NKRA; Liquid, Other Solid; Dry Powder, Liquid; Dry Powder White to tan, granular to fine, crystalline powder White solid; [ICSC] Technical product may have a pleasant odor; [Merck Index] White crystals with a pleasant odor; [Alfa Aesar MSDS] WHITE CRYSTALS. |
Numéros CAS associés |
14906-97-9 |
Solubilité |
Very soluble in water. Sparingly soluble in ethanol Solubility in water, g/100ml at 25 °C: 59 (good) |
Synonymes |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






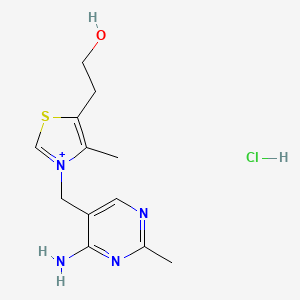
![1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea](/img/structure/B1663437.png)
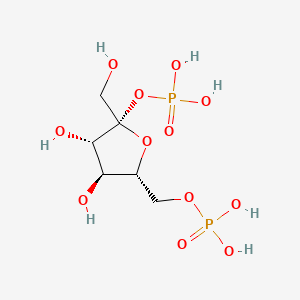
![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
